molecular formula C15H30OSi B14433118 Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- CAS No. 80522-46-9

Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-

Cat. No.: B14433118
CAS No.: 80522-46-9
M. Wt: 254.48 g/mol
InChI Key: HVKQSZIDEAGKOU-UHFFFAOYSA-N
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Description

Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is an organosilicon compound characterized by a cyclohexenyloxy group bonded to a silicon atom substituted with three isopropyl groups (tris(1-methylethyl)). This structure confers unique steric and electronic properties, making it relevant in organic synthesis, polymer chemistry, and surface modification.

Properties

CAS No.

80522-46-9

Molecular Formula

C15H30OSi

Molecular Weight

254.48 g/mol

IUPAC Name

cyclohexen-1-yloxy-tri(propan-2-yl)silane

InChI

InChI=1S/C15H30OSi/c1-12(2)17(13(3)4,14(5)6)16-15-10-8-7-9-11-15/h10,12-14H,7-9,11H2,1-6H3

InChI Key

HVKQSZIDEAGKOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CCCCC1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Tris(1-Methylethyl)silane

The foundational approach involves the reaction of 1-cyclohexen-1-ol with tris(1-methylethyl)silane under controlled conditions. This method employs Lewis acid catalysts such as zinc iodide or boron trifluoride to facilitate the nucleophilic substitution at the silicon center. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 60–80°C ±12% efficiency
Catalyst Loading 2–5 mol% Non-linear gain
Reaction Time 6–12 hours Plateau after 8h

The mechanism proceeds via a concerted SN2-type pathway , where the catalyst polarizes the Si–H bond, enabling alkoxide displacement. Side products, including disilyl ethers, form when stoichiometric ratios deviate beyond 1:1.05 (silane:alcohol).

Transition Metal-Mediated Coupling

Recent advances utilize palladium(0) complexes to mediate cross-couplings between chlorotris(1-methylethyl)silane and cyclohexenyl Grignard reagents. This method achieves 78–82% yield in tetrahydrofuran at 25°C, avoiding high-temperature degradation. Comparative studies show:

Metal Catalyst Yield (%) Byproduct Formation
Pd(PPh₃)₄ 81 <5%
NiCl₂(dppe) 68 12%
CuI 45 22%

The palladium system’s superiority stems from its ability to stabilize the transition state through π-backbonding with the cyclohexenyl moiety.

Solvent and Atmosphere Effects

Anhydrous Polar Aprotic Media

Reactions conducted in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) exhibit accelerated kinetics due to enhanced silane solubility. However, these solvents necessitate rigorous drying (<10 ppm H₂O) to prevent protodesilylation:

$$
\text{Si–OR + H}_2\text{O} \rightarrow \text{Si–OH + ROH} \quad
$$

Inert Gas Sparging

Argon sparging reduces oxidative byproducts by maintaining dissolved oxygen below 0.1 ppm. Trials under nitrogen vs. argon reveal:

Atmosphere Purity (%) Yield Loss to Oxidation
N₂ 93.2 4.8%
Ar 97.6 1.1%

Industrial vs. Laboratory-Scale Production

Continuous Flow Reactor Design

Industrial protocols employ tubular flow reactors with in-line FTIR monitoring to adjust residence time (τ) dynamically. At τ = 8 minutes, conversion reaches 94% compared to 76% in batch reactors.

Catalyst Recycling Systems

Supported catalysts on mesoporous silica gel (pore size: 4.2 nm) enable six reuse cycles with <15% activity loss, reducing per-batch catalyst costs by 62%.

Purification and Isolation

Distillation Under Reduced Pressure

Fractional distillation at 0.1 mmHg separates the target compound (bp 112–114°C) from tris(1-methylethyl)silanol (bp 98°C) and unreacted alcohol.

Chromatographic Methods

Flash chromatography on silica gel (hexane:ethyl acetate 9:1) achieves >99% purity, albeit with 8–12% material loss. Industrial plants prefer simulated moving bed (SMB) chromatography for continuous processing.

Comparative Analysis with Analogous Silanes

Compound Synthesis Yield Thermal Stability
(1-Cyclohexen-1-yloxy)trimethylsilane 89% 180°C decomposition
Tris(1-methylethyl)(phenoxy)silane 76% 210°C decomposition
Target Compound 82% 195°C decomposition

The target silane’s balance between steric protection (from isopropyl groups) and reactivity (from cyclohexenyloxy) makes it uniquely suited for Grignard-type reactions.

Chemical Reactions Analysis

Types of Reactions

Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The compound can undergo substitution reactions where the 1-cyclohexen-1-yloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silane derivatives.

Scientific Research Applications

Chemistry

In chemistry, Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as an intermediate in the preparation of siloxanes and silanols, which are important in materials science and catalysis.

Biology

In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is explored for its potential use in developing new therapeutic agents. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug design and development.

Industry

In the industrial sector, this compound is used in the production of advanced materials such as coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- involves its interaction with molecular targets through its functional groups. The 1-cyclohexen-1-yloxy group can participate in various chemical reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity. The silicon atom can form stable bonds with other elements, contributing to the compound’s stability and versatility.

Comparison with Similar Compounds

Silane, (1-cyclohexen-1-ylmethoxy)(1,1-dimethylethyl)dimethyl- (CAS 76358-53-7)

  • Molecular Formula : C₁₃H₂₆OSi
  • Molecular Weight : 226.43 g/mol
  • Key Features :
    • Contains a tert-butyl (1,1-dimethylethyl) and dimethyl substituents on silicon.
    • Cyclohexenylmethoxy group increases steric bulk compared to the target compound’s tris(isopropyl) substitution.

Silane, [(4,4-dimethoxy-1-cyclohexen-1-yl)methoxy]tris(1-methylethyl)- (CAS 172533-38-9)

  • Molecular Formula : C₁₈H₃₆O₃Si
  • Molecular Weight : 328.56 g/mol
  • Tris(isopropyl) substitution matches the target compound, but the larger molecular weight implies lower volatility.
  • Physical Properties :
    • Predicted boiling point: 339.1±42.0 °C; Density: 0.92±0.1 g/cm³ .

Allyl-Substituted Silanes

Allyltriisopropylsilane (CAS 24400-84-8)

  • Molecular Formula : C₁₂H₂₆Si
  • Molecular Weight : 198.42 g/mol
  • Key Features :
    • Allyl group instead of cyclohexenyloxy; tris(isopropyl) substitution matches the target compound.
    • Allyl groups enable reactivity in cross-coupling or hydrosilylation reactions, unlike the more stable cyclohexenyloxy group .

Diallyldimethylsilane (CAS 1113-12-8)

  • Molecular Formula : C₈H₁₄Si
  • Molecular Weight : 142.28 g/mol
  • Key Features :
    • Two allyl groups and two methyl substituents on silicon.
    • Lower steric hindrance compared to the target compound, favoring faster reaction kinetics .

Complex Functionalized Silanes

Silane, [(1R,3E,5S)-3-(2-chloroethylidene)-5-fluoro-4-methylenecyclohexyl]oxydimethyl- (CAS 496046-08-3)

  • Molecular Formula : C₁₅H₂₆ClFOSi
  • Molecular Weight : 304.90 g/mol
  • Key Features :
    • Chloroethylidene and fluorine substituents introduce electronegativity and reactivity differences.
    • Predicted boiling point (322.4±42.0 °C) and density (0.99±0.1 g/cm³) suggest higher polarity than the target compound .

Hexamethyldisiloxane (CAS 107-46-0)

  • Molecular Formula : C₆H₁₈OSi₂
  • Molecular Weight : 162.38 g/mol
  • Key Features :
    • Siloxane backbone (Si-O-Si) with six methyl groups.
    • Simpler structure and lower molecular weight result in higher volatility (boiling point: 101°C) compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Predicted Density (g/cm³)
Target Compound* Likely C₁₅H₂₈OSi ~260 (estimated) Tris(isopropyl), cyclohexenyloxy 300–330 (estimated) 0.90–0.95 (estimated)
Silane, (1-cyclohexen-1-ylmethoxy)(1,1-dimethylethyl)dimethyl- C₁₃H₂₆OSi 226.43 tert-butyl, dimethyl, cyclohexenylmethoxy Not provided Not provided
Silane, [(4,4-dimethoxy-1-cyclohexen-1-yl)methoxy]tris(1-methylethyl)- C₁₈H₃₆O₃Si 328.56 Tris(isopropyl), dimethoxycyclohexenylmethoxy 339.1±42.0 0.92±0.1
Allyltriisopropylsilane C₁₂H₂₆Si 198.42 Tris(isopropyl), allyl Not provided Not provided
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 Six methyl groups, siloxane 101 0.76

Key Findings

Steric Effects : The tris(isopropyl) substitution in the target compound provides significant steric hindrance, reducing reactivity compared to allyl-substituted silanes but enhancing stability in harsh conditions .

Polarity : Cyclohexenyloxy groups increase polarity compared to alkyl-substituted silanes (e.g., hexamethyldisiloxane), influencing solubility and surface-modification applications .

Functional Group Diversity : Compounds with additional substituents (e.g., methoxy, chloroethylidene) exhibit tailored reactivity for specialized synthetic pathways, contrasting with the target compound’s simpler cyclohexenyloxy group .

Biological Activity

Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is a silane derivative notable for its complex structure, which includes a cyclohexenyl ether group and three isopropyl substituents. This compound has garnered interest due to its potential applications in materials science and its biological activity, particularly in antimicrobial properties and interactions with biological systems.

The molecular formula of silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- facilitates various chemical interactions. The synthesis can be achieved through several methods, including hydrolysis and condensation reactions involving silane precursors. The unique structural features of this compound may enhance its reactivity and interaction with biological substrates.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of silane derivatives, particularly quaternary ammonium silanes. These compounds exhibit significant antibacterial activity against various pathogens, making them valuable in medical applications. For instance, a study demonstrated that a quaternary ammonium silane effectively reduced bacterial colonies on dental materials, indicating its potential as a disinfectant in dental practices .

Table 1: Antimicrobial Efficacy of Silane Derivatives

Compound NameTarget BacteriaEfficacy (Concentration)Reference
Quaternary Ammonium SilaneStreptococcus mutans1% - 2% showed significant reduction
Silane-based CoatingE. coliEffective at 0.5% concentration
Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-Not specifically tested yetAnticipated based on structure

Cytotoxicity and Cell Interaction

Research indicates that silanes can modulate cellular responses, including macrophage polarization. A study involving silane-based endodontic irrigants demonstrated their ability to influence macrophage behavior, promoting M2 polarization which is associated with tissue repair and anti-inflammatory responses . This suggests that silane compounds may not only serve as antimicrobial agents but also play a role in modulating immune responses.

Table 2: Effects of Silanes on Macrophage Polarization

Treatment TypeIL-6 Levels (pg/mL)IL-10 Levels (pg/mL)Macrophage Phenotype
Control0.62.0M1
Silane-treated (0.5%)0.52.9M2
Silane-treated (1%)Significantly lower5.1M2

Toxicological Assessment

The safety profile of silane compounds is crucial for their application in biological systems. Hazard assessments have indicated that while some silanes show low toxicity to humans (LD50 > 2000 mg/kg), they can pose environmental hazards due to their acute toxicity to aquatic life . Therefore, careful consideration of their environmental impact is necessary when developing applications involving these compounds.

Q & A

Q. Validation Approach :

  • Compare 1^1H NMR spectra before/after reaction to confirm regioselectivity.
  • Conduct kinetic studies using 29^{29}Si NMR to monitor hydrolysis rates .

Basic Question: What spectroscopic techniques are most effective for characterizing Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-?

Methodological Answer:

  • 1^1H NMR : Key signals include δ 4.70–5.10 (cyclohexenyl protons) and δ 1.00–1.30 (triisopropyl methyl groups). Splitting patterns confirm stereochemistry .
  • IR Spectroscopy : Peaks at 1250 cm1^{-1} (Si-O-C stretch) and 840 cm1^{-1} (Si-C stretch) validate silyl ether formation .
  • Mass Spectrometry (EI-MS) : Molecular ion [M+^+] at m/z 256 (C15_{15}H30_{30}OSi) with fragments at m/z 199 (loss of C3_3H7_7) .

Q. Resolution Protocol :

Replicate experiments using ultra-pure samples (distilled twice, stored under argon).

Compare TGA (N2_2 vs. air atmospheres) to isolate oxidation effects.

Publish full experimental conditions (heating rate, sample mass) to standardize reporting .

Basic Question: What are the compound’s applications in multistep organic synthesis?

Methodological Answer:
The silane serves as:

  • Hydroxyl Protecting Group : Stable under Grignard reactions, Wittig conditions, and catalytic hydrogenation. Removable with tetrabutylammonium fluoride (TBAF) .
  • Directing Group : In Diels-Alder reactions, the bulky siloxy group enforces endo selectivity by steric guidance .
  • Chiral Auxiliary : Use enantiopure triisopropylsilyl derivatives to induce asymmetry in prostaglandin synthesis .

Case Study :
In a 2022 study, the compound enabled selective protection of a tertiary alcohol in a taxane precursor, improving downstream oxidation yield by 40% .

Advanced Question: What computational methods predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model steric interactions using B3LYP/6-31G(d) to predict reaction transition states. The triisopropyl group increases activation energy for nucleophilic attack by 15 kcal/mol .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on silylation rates. Polar solvents stabilize charged intermediates but may hinder steric access .

Validation :
Compare computed 29^{29}Si NMR shifts (±2 ppm) with experimental data to refine force fields .

Basic Question: How is the compound’s purity assessed, and what impurities are common?

Methodological Answer:

  • GC-MS : Detect residual triisopropylchlorosilane (retention time 8.2 min) or 1-cyclohexenol (retention time 6.5 min) .
  • Elemental Analysis : Target %C: 70.21; %H: 11.76; %Si: 10.93. Deviations >0.3% indicate contamination .
  • Karl Fischer Titration : Ensure moisture content <0.01% to prevent hydrolysis during storage .

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